6-Fluoro-5-propyl-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-propyl-3-pyridinol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Fluoro-5-propyl-3-pyridinol, often involves selective fluorination reactions. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . This reagent allows for high-yield preparation of substituted fluoropyridines under mild conditions.
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-propyl-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
6-Fluoro-5-propyl-3-pyridinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-propyl-3-pyridinol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridin-3-ol: A closely related compound with similar chemical properties.
2-Fluoro-5-hydroxypyridine: Another fluorinated pyridine derivative with comparable reactivity.
Uniqueness
6-Fluoro-5-propyl-3-pyridinol is unique due to the presence of both a fluorine atom and a propyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
6-fluoro-5-propylpyridin-3-ol |
InChI |
InChI=1S/C8H10FNO/c1-2-3-6-4-7(11)5-10-8(6)9/h4-5,11H,2-3H2,1H3 |
InChI Key |
NFZOUGNYRFHIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CC(=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.